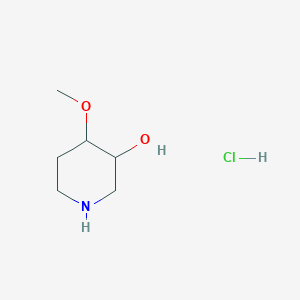

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

4-methoxypiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H |

InChI Key |

ZGZMZYDWYHFFOT-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCNCC1O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride typically involves multi-step synthetic routes starting from substituted piperidine precursors or pyridine derivatives. Key steps include:

- Introduction of the methoxy group at the 4-position

- Installation or retention of the hydroxyl group at the 3-position

- Control of stereochemistry to obtain the (3S,4R) enantiomer

- Conversion to the hydrochloride salt for stability and handling

Methodologies from Patent Literature

Alkylation of Piperidine Derivatives (CN105130880A)

A notable method involves the preparation of 1-(3-methoxypropyl)-4-piperidinamine, a close analog relevant to methoxypiperidines, as described in Chinese patent CN105130880A. The process includes:

- Step 1: Reaction of 4-aminopiperidine with benzophenone in toluene under reflux to form an intermediate imine (Intermediate I). The molar ratio of 4-aminopiperidine to benzophenone is maintained between 1:1 and 1:1.2.

- Step 2: Purification of Intermediate I by recrystallization from ethanol/heptane.

- Step 3: Alkylation of Intermediate I in tetrahydrofuran (THF) with 3-methoxypropyl bromide (1.1-1.5 equivalents) at 0 °C to room temperature for 3-5 hours.

- Step 4: Acidic deprotection with 10% aqueous hydrochloric acid followed by extraction and basification to isolate the target amine.

This method highlights the use of mild conditions and common reagents, with emphasis on purification steps to ensure product quality. Although the patent focuses on a related amine, the approach is adaptable for preparing methoxypiperidinols by modifying the substituents and oxidation states accordingly.

Multi-step Synthesis Involving Protection and Reductive Amination (US9951012B2)

A complex synthetic route detailed in US patent US9951012B2 outlines a multi-stage preparation of substituted piperidines with stereochemical control:

- Initial steps: N-acylation of 3-amino-4-methylpyridine followed by quaternization with benzyl halides.

- Partial reduction: Sodium borohydride-mediated reduction of the quaternized pyridine to tetrahydropyridine intermediates.

- Hydrolysis and reductive amination: Hydrolysis under acidic conditions followed by reductive amination using methylamine and sodium triacetoxyborohydride.

- Resolution: Use of resolving agents such as di-p-toluoyl-L-tartarate to isolate the desired (3R,4R) or (3S,4R) enantiomers.

This method involves protection and deprotection steps, use of hazardous reagents (e.g., sodium hydride, benzyl bromide), and chromatographic purification at multiple stages. The overall yield is relatively low (~13.6 mol%), and the process complexity limits scalability.

Synthetic Routes from Research Literature

Synthesis via Pyrrolamide Derivatives (ScienceDirect, 2023)

Recent research on pyrrolamide-type inhibitors incorporates (3S,4R)-3-methoxypiperidin-4-yl intermediates. The synthetic approach includes:

- Preparation of the (3S,4R)-3-methoxypiperidin-4-yl moiety by selective functional group transformations.

- Use of hydrochloric acid in 1,4-dioxane to facilitate amide formation and salt generation.

- Purification by filtration and drying to yield high-purity hydrochloride salts (90% yield reported).

This method emphasizes mild conditions and high purity, suitable for pharmaceutical intermediate synthesis.

Enantioselective Synthesis via Chiral Azetidine Intermediates (ACS Publications, 2022)

In the synthesis of complex drug candidates, (3S,4R)-4-methoxypiperidin-3-ol derivatives are accessed through:

- Use of enantiopure azetidinols as chiral auxiliaries.

- Activation of alcohol groups (e.g., mesylation) followed by nucleophilic substitution with methylated nucleophiles.

- Control of stereochemistry through retention mechanisms during displacement reactions.

- Final hydrogenation and purification steps to yield the target compound.

This approach allows precise stereochemical control and scalability for drug development.

Comparative Data Table of Preparation Methods

| Method Source | Key Steps | Reagents/Conditions | Yield (%) | Purification Techniques | Notes |

|---|---|---|---|---|---|

| CN105130880A (Patent) | Imine formation, alkylation, deprotection | Benzophenone, 3-methoxypropyl bromide, HCl | Not specified | Recrystallization, extraction | Mild conditions, scalable |

| US9951012B2 (Patent) | N-acylation, quaternization, reduction, resolution | Sodium hydride, benzyl bromide, NaBH4, tartaric acid | ~13.6 | Column chromatography (3 stages) | Complex, hazardous reagents, low yield |

| ScienceDirect (2023) | Amide formation, salt generation | HCl in 1,4-dioxane | 90 | Filtration, drying | High purity, mild conditions |

| ACS Publications (2022) | Activation, nucleophilic substitution, hydrogenation | Mesyl chloride, sodium hydride, hydrogenation | Not specified | Chromatography | Enantioselective, suitable for complex drugs |

In-depth Research Findings and Notes

- Stereochemical Control: The (3S,4R) configuration is typically achieved via chiral resolution or enantioselective synthesis using chiral auxiliaries or resolving agents such as di-p-toluoyl-L-tartarate.

- Reagent Safety and Scalability: Methods involving sodium hydride and benzyl bromide pose safety concerns and complicate scale-up. Alternative methods using milder reagents and fewer chromatographic steps are preferred for industrial production.

- Purity and Yield: High purity (>90%) is achievable with careful purification, often by recrystallization or filtration in acidic media. Yields vary widely based on method complexity.

- Process Optimization: Recent literature emphasizes reducing chromatographic steps and hazardous reagents to improve commercial viability.

Chemical Reactions Analysis

Types of Reactions: Trans-4-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxypiperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methanol, hydrochloric acid, various bases.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Methoxypiperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and drug development [1, 4]. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, and the specific (3S,4R) configuration is crucial for its biological activity [1, 4].

Chemical Structure and Properties

this compound features a pyrrolidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position. The molecular formula is C5H12ClNO2, and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments.

Scientific Research Applications

Asymmetric Synthesis

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride can be used as a chiral auxiliary in asymmetric synthesis, a technique for creating molecules with a specific spatial arrangement of atoms. This property can be valuable for the development of new drugs and other complex molecules.

Potential Therapeutic Applications

(3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride exhibits potent and selective inhibitory activity against the neuronal nicotinic acetylcholine receptor. Research indicates its potential therapeutic applications in treating various neurological disorders such as schizophrenia, addiction, and Alzheimer’s disease. In vivo studies have demonstrated its efficacy in reducing drug-seeking behavior in animal models and enhancing cognitive function in models related to Alzheimer’s disease.

Research suggests the potential for this compound to be a precursor for certain drugs targeting neurodegenerative diseases and cancer.

Mechanism of Action

The mechanism of action of (3S,4R)-4-methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes. The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate various biological pathways:

- Inhibiting Enzymatic Activity: The compound has been shown to inhibit certain protein kinases, including spleen tyrosine kinase (SYK), which plays a role in inflammatory responses and various diseases such as asthma and rheumatoid arthritis.

- Modulating Receptor Activity: It interacts with G-protein-coupled receptors (GPCRs), potentially influencing neurotransmitter systems and exhibiting neuroprotective effects.

Mechanism of Action

The mechanism of action of trans-4-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Crystallographic and Stability Data

- Hydrogen Bonding Networks: Compounds like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine HCl form complex intermolecular hydrogen bonds, with chloride ions acting as acceptors. Methoxy groups in (3S,4R)-4-Methoxypiperidin-3-ol HCl may reduce hydrogen bonding compared to hydroxylated analogs, affecting crystal packing .

- Storage Conditions : Many hydrochloride salts (e.g., ) require protection from heat, light, and moisture, suggesting similar stability needs for the target compound .

Biological Activity

(3S,4R)-4-Methoxypiperidin-3-ol hydrochloride is a piperidine derivative that has garnered interest due to its potential biological activities. This compound is part of a broader class of piperidine-based molecules that have been studied for their interactions with various biological targets, including receptors and enzymes. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 163.62 g/mol

This compound features a piperidine ring with a methoxy group at the fourth position and a hydroxyl group at the third position, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research has indicated that it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing various physiological processes.

Key Mechanisms:

- Receptor Modulation : The compound may interact with opioid receptors, potentially influencing pain pathways and analgesic effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thus altering neurotransmitter levels in the brain.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Analgesic Activity : Preliminary studies suggest that this compound may exhibit analgesic properties comparable to those of established opioids.

- CNS Effects : Due to its ability to cross the blood-brain barrier, it may affect central nervous system functions, including mood and cognition.

Data Summary

Case Study 1: Analgesic Properties

A study conducted on rodent models demonstrated that this compound exhibited significant analgesic effects. The compound was administered at varying doses, revealing an effective dose range similar to that of morphine but with a distinct side effect profile.

Case Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, the compound showed promise in modulating anxiety-like behaviors in animal models. Behavioral assays indicated reduced anxiety levels when compared to control groups.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the enantiomeric purity of (3S,4R)-4-Methoxypiperidin-3-ol hydrochloride?

- Methodological Answer: Enantiomeric purity can be verified using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak® AD-H or OD-H). Mobile phases typically consist of hexane/isopropanol mixtures with 0.1% trifluoroacetic acid to enhance resolution. Retention times should be cross-referenced with authentic standards of both enantiomers. Polarimetry or nuclear magnetic resonance (NMR) with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can supplement HPLC data. For quantification, ensure a detection wavelength optimized for UV absorption (e.g., 210–230 nm) .

Q. How can researchers optimize the synthesis of this compound to minimize racemization?

- Methodological Answer: To prevent racemization:

- Use low temperatures (0–5°C) during base-sensitive steps (e.g., deprotection of tert-butoxycarbonyl groups).

- Employ anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and inert atmospheres (N₂/Ar) to avoid hydrolysis.

- Incorporate chiral auxiliaries or enantioselective catalysts (e.g., Sharpless epoxidation derivatives) during key stereochemical steps.

- Monitor reaction progress with thin-layer chromatography (TLC) or inline FTIR to terminate reactions before side-product formation. Post-synthesis, purify via recrystallization using ethanol/water mixtures to isolate the desired stereoisomer .

Advanced Research Questions

Q. What experimental designs address contradictory pharmacological data when testing this compound across receptor assays?

- Methodological Answer: Contradictions often arise from assay-specific variables. To resolve discrepancies:

- Standardize assay conditions: Use identical buffer systems (e.g., Tris-HCl vs. HEPES) and ion concentrations (Mg²⁺, Ca²⁺) across experiments.

- Validate receptor expression levels: For cell-based assays, quantify receptor density via flow cytometry or radioligand binding (e.g., [³H]-antagonist displacement).

- Include reference compounds: Compare results to well-characterized agonists/antagonists (e.g., DAMGO for μ-opioid receptors) to calibrate system responsiveness.

- Dose-response curves: Use at least six concentrations spanning 3–4 log units to calculate accurate EC₅₀/IC₅₀ values. Statistical analysis (e.g., Schild regression) can distinguish competitive vs. allosteric effects .

Q. How should researchers mitigate batch-to-batch variability in hygroscopicity during formulation studies?

- Methodological Answer: Hygroscopicity impacts stability and dissolution kinetics. Mitigation strategies include:

- Controlled drying: Use lyophilization (freeze-drying) with tertiary-butyl alcohol/water co-solvents to create amorphous solid dispersions.

- Storage optimization: Store in sealed containers with desiccants (e.g., silica gel) under nitrogen purge.

- Material characterization: Quantify moisture content via Karl Fischer titration and monitor hygroscopicity kinetics using dynamic vapor sorption (DVS).

- Excipient screening: Blend with hydrophobic carriers (e.g., stearic acid or ethylcellulose) to reduce water absorption .

Q. What strategies improve the resolution of stereochemical by-products in scaled-up syntheses?

- Methodological Answer: At scale, stereochemical impurities increase due to kinetic vs. thermodynamic control. Solutions include:

- Kinetic resolution: Use immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively convert undesired enantiomers.

- Crystallization-induced diastereomer transformation: Introduce a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts with distinct solubility profiles.

- Process analytical technology (PAT): Implement inline Raman spectroscopy to monitor crystallization endpoints and adjust cooling rates dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.